molecular formula C19H19N3O3 B1237603 N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide CAS No. 6259-52-5

N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide

Cat. No.: B1237603
CAS No.: 6259-52-5
M. Wt: 337.4 g/mol
InChI Key: YZGBPEZHIPIMSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide is a member of indoles.

Scientific Research Applications

  • Solvatochromism and Molecular Interactions :

    • N-(4-Methyl-2-nitrophenyl)acetamide demonstrates complex interactions with solvents, forming bifurcate hydrogen bonds and exhibiting solvatochromic behavior. These interactions are influenced by temperature, phase state, and the protophilic properties of the medium, which is relevant for understanding molecular solvation dynamics (Krivoruchka et al., 2004).
  • Structural Analysis and Synthesis :

    • Research on related compounds like 2-chloro-N-(3-methylphenyl)acetamide helps in understanding molecular conformations and bonding characteristics. Such studies are crucial for synthetic chemistry and material science (Gowda et al., 2007).
  • Electrochemical Behavior :

    • Studies on compounds like nifedipine, which shares structural similarities with N-[(1,2-dimethyl-5-indolyl)methyl]-2-(4-nitrophenyl)acetamide, provide insights into the electrochemical behavior of these compounds in protic media. This is significant for applications in electrochemistry and materials science (Hazard et al., 1991).
  • Molecular Structure and Complex Formation :

    • Research on the molecular structure of complexes, like those formed by N-(4-Methyl-2-nitrophenyl)acetamide, contributes to a deeper understanding of intermolecular interactions and hydrogen bonding. These insights are valuable for designing new materials and drugs (Krivoruchka et al., 2002).
  • Pharmacological Investigations :

    • While direct studies on this compound are limited, research on structurally related compounds provides valuable pharmacological insights. For instance, derivatives like Nifedipine have been investigated for their potential therapeutic applications, including their interaction with biological molecules (Panchal et al., 2020).

Properties

CAS No.

6259-52-5

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-2-(4-nitrophenyl)acetamide

InChI

InChI=1S/C19H19N3O3/c1-13-9-16-10-15(5-8-18(16)21(13)2)12-20-19(23)11-14-3-6-17(7-4-14)22(24)25/h3-10H,11-12H2,1-2H3,(H,20,23)

InChI Key

YZGBPEZHIPIMSA-UHFFFAOYSA-N

SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]

solubility

0.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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